N-(3-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-(4-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S/c1-15-6-8-17(9-7-15)18-10-12-21(13-11-18)26(24,25)22-20-5-3-4-19(14-20)16(2)23/h3-14,22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMWMWFRQSOMEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide typically involves a multi-step process. One common method starts with the acetylation of 3-aminophenyl, followed by a coupling reaction with 4’-methyl-[1,1’-biphenyl]-4-sulfonyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry
N-(3-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide serves as a versatile building block in organic synthesis. It is utilized for:
- Synthesis of Complex Molecules : Acts as a precursor for synthesizing more complex organic compounds.
- Reagent in Chemical Reactions : Engages in various reactions such as oxidation, reduction, and substitution.
Biology
The compound has been investigated for its biological properties, particularly:
-
Enzyme Inhibition : Exhibits potential as an inhibitor for enzymes related to metabolic pathways. The sulfonamide group mimics para-aminobenzoic acid (PABA), disrupting folic acid synthesis in bacteria.
Compound Target Enzyme IC50 (µM) This compound Dihydropteroate Synthase TBD - Antimicrobial Activity : Preliminary studies suggest it may possess antibacterial properties similar to other sulfonamides.
Medicine
Research is ongoing to explore its therapeutic potential:
- Antimicrobial Agents : Investigated for efficacy against bacterial infections due to its mechanism of action as an enzyme inhibitor.
- Anticancer Research : Similar compounds have shown promise in cancer treatment; thus, this compound may warrant further exploration.
Industry
In industrial applications, this compound is used for:
- Development of Specialty Chemicals : Utilized in creating advanced materials and polymers.
- Coatings and Adhesives : Its chemical properties are beneficial in formulating durable coatings.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the activity of enzymes involved in folic acid synthesis. This inhibition disrupts the production of nucleotides, leading to the suppression of cell growth and proliferation.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs of biphenyl sulfonamides, highlighting substituent differences and their implications:
Analytical Characterization
- NMR Spectroscopy : Key for confirming substituent positions. For instance, D3 () showed distinct ¹H NMR peaks for trifluoromethoxy and trimethoxyphenyl groups .
- Chromatography : Purity assessment via HPLC (e.g., D3 at 99.7% purity, acetonitrile-water mobile phase) .
- X-ray Crystallography : Used in structural validation (e.g., SHELXL refinements in ) .
Biological Activity
N-(3-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide is a sulfonamide compound that has attracted attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and its implications in medicinal chemistry.
Chemical Structure and Properties
The chemical formula of this compound is . The structure features a biphenyl moiety with a sulfonamide group and an acetylphenyl substituent, which may enhance its lipophilicity and biological activity compared to simpler sulfonamide derivatives.
Enzyme Inhibition
Research indicates that compounds with sulfonamide groups can act as enzyme inhibitors. For instance, sulfonamidochalcones have shown inhibitory effects against various enzymes such as α-amylase and α-glucosidase. The mechanism involves noncovalent interactions between the sulfonamide moiety and the active sites of these enzymes .
Table 1: Enzyme Inhibition Activity of Sulfonamidochalcones
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 9a | α-Amylase | 37.3 |
| 9b | β-Amylase | 16.8 |
| 10c | α-Glucosidase | 0.98 |
This table illustrates how structural variations in sulfonamidochalcones can influence their potency as enzyme inhibitors.
The mechanism by which this compound exerts its biological effects likely involves mimicking para-aminobenzoic acid (PABA). This allows it to inhibit the activity of enzymes involved in folic acid synthesis, disrupting nucleotide production essential for bacterial growth and proliferation.
Potential Applications
Given its structural characteristics and biological activities, this compound may have several applications:
- Antimicrobial Agents : Due to its potential antibacterial properties.
- Enzyme Inhibitors : As a candidate for developing drugs targeting specific metabolic pathways.
- Anticancer Research : Similar compounds have been investigated for anticancer properties; thus, this compound may warrant further exploration in this area.
Case Studies and Research Findings
While direct case studies on this compound are scarce, related research on sulfonamides provides insights into their biological potential. For example:
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for constructing the biphenyl sulfonamide core of N-(3-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide?
- Methodological Answer : Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are widely used to assemble biaryl systems. For example, aryl halides can react with arylboronic acids in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) to form the biphenyl backbone . Subsequent sulfonylation and acetylation steps can introduce the sulfonamide and acetyl groups. Optimization of reaction conditions (e.g., solvent, temperature) is critical for yield and purity .
Q. How can spectroscopic techniques (NMR, X-ray crystallography) elucidate the structure of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm substituent positions. For instance, the acetyl group’s carbonyl signal appears at ~200–210 ppm in ¹³C NMR, while aromatic protons show splitting patterns indicative of substitution .
- X-ray crystallography : Programs like SHELXL or SHELXT refine crystal structures to determine bond lengths, angles, and intermolecular interactions. Hydrogen bonding between sulfonamide groups and solvent molecules often stabilizes the crystal lattice .
Q. What role do the 3-acetylphenyl and 4'-methyl substituents play in modulating reactivity?
- Methodological Answer : The acetyl group enhances electrophilicity at the phenyl ring, facilitating nucleophilic substitutions or metal-catalyzed couplings. The 4'-methyl group sterically shields the biphenyl system, influencing regioselectivity in further derivatization. Comparative studies with unsubstituted analogs can quantify these effects via kinetic assays or computational modeling (e.g., DFT) .
Advanced Research Questions
Q. How can researchers design analogs of this compound to optimize biological activity (e.g., enzyme inhibition)?
- Methodological Answer : Structure-activity relationship (SAR) studies guide analog design. For example:
- Replace the acetyl group with electron-withdrawing groups (e.g., nitro) to enhance binding to enzyme active sites.
- Introduce fluorinated substituents to improve metabolic stability.
- Use in vitro assays (e.g., IC₅₀ measurements against 11β-HSD1 or antiproliferative screens) to evaluate modifications .
Q. What challenges arise in resolving the crystal structure of this compound, and how can they be addressed?
- Methodological Answer : Challenges include poor crystal quality due to flexible substituents or solvent inclusion. Solutions:
- Screen crystallization solvents (e.g., DMSO/water mixtures).
- Use synchrotron radiation for high-resolution data collection.
- Apply twin refinement in SHELXL to correct for twinning artifacts .
Q. What mechanistic insights explain its potential as a 11β-HSD1 inhibitor?
- Methodological Answer : Molecular docking studies suggest the sulfonamide group forms hydrogen bonds with catalytic residues (e.g., Tyr177), while the biphenyl system occupies hydrophobic pockets. Competitive inhibition can be confirmed via kinetic assays (Lineweaver-Burk plots) and co-crystallization with the enzyme .
Q. How do structural modifications impact solubility and bioavailability?
- Methodological Answer :
- LogP measurements : Introduce polar groups (e.g., hydroxyl) to reduce LogP and enhance aqueous solubility.
- Permeability assays : Use Caco-2 cell monolayers to assess intestinal absorption. Methyl groups may improve permeability via lipophilicity, but excessive bulk can hinder transport .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported synthetic yields for biphenyl sulfonamides?
- Methodological Answer : Variables such as catalyst purity, solvent drying, or reaction atmosphere (e.g., inert vs. ambient) significantly affect yields. Reproduce protocols under controlled conditions (e.g., glovebox for air-sensitive steps) and characterize intermediates via LC-MS to identify bottlenecks .
Q. Why do some studies report conflicting biological activities for structurally similar analogs?
- Methodological Answer : Differences in assay conditions (e.g., cell line variability, compound concentration) or purity (e.g., residual solvents) can skew results. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) and adhere to standardized protocols (e.g., NIH guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
